3-Chloro-1-methyl-1H-indazol-4-amine
Description
Properties
IUPAC Name |
3-chloro-1-methylindazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12-6-4-2-3-5(10)7(6)8(9)11-12/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPQFFGLLMNRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC(=C2C(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Indazole Family
4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (Compound 19C)
- Molecular Formula : C₁₄H₁₈BClN₃O₂
- Molecular Weight : 308.3 g/mol
- Key Features : This compound introduces a boronate ester group at position 7, enabling participation in Suzuki-Miyaura cross-coupling reactions. The presence of the boronate enhances its utility as an intermediate in synthesizing biaryl structures, a common motif in pharmaceuticals.
- Synthesis : Prepared via palladium-catalyzed borylation of 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine, demonstrating the versatility of halogenated indazoles in coupling reactions .
3-Amino-4-fluoro-1-methyl-1H-indazole
- Molecular Formula : C₈H₈FN₃
- Molecular Weight : 165.17 g/mol
- Key Features : Replacing chlorine with fluorine at position 4 reduces molecular weight by ~16 g/mol. Fluorine’s electronegativity may enhance metabolic stability and membrane permeability compared to chlorine, though at the cost of reduced steric bulk.
Pyrazole-Based Analogues
3-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-amine
- Molecular Formula : C₅H₅ClF₃N₃
- Molecular Weight : 199.56 g/mol
- Key Features : This pyrazole derivative lacks the fused benzene ring of indazole, reducing aromaticity and planarity. The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, which could influence binding affinity in target proteins.
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine
- Molecular Formula : C₁₀H₉ClFN₃
- Molecular Weight : 225.65 g/mol
- Key Features : Substitution with a 3-chloro-4-fluorobenzyl group adds hydrophobicity and steric bulk. The benzyl group may enhance interactions with hydrophobic enzyme pockets, a property absent in the simpler methyl-substituted indazole.
Imidazole and Other Heterocyclic Analogues
4-(3-Chlorophenyl)-1-cyclopropyl-1H-imidazol-5-amine
- Molecular Formula : C₁₂H₁₁ClN₄
- Molecular Weight : 246.7 g/mol
- Key Features: The imidazole ring, with two nitrogen atoms, offers distinct electronic properties compared to indazole.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. What are the optimal synthetic routes for 3-Chloro-1-methyl-1H-indazol-4-amine, and how can reaction conditions be controlled to maximize yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenated indazole precursors. Key steps include:
Cyclocondensation : Reacting 3-chloroindazole derivatives with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃).
Amination : Introducing the amine group via nucleophilic substitution or catalytic hydrogenation.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Critical parameters:
- Temperature : Maintain 60–80°C during methylation to avoid side reactions.
- Solvent : Polar aprotic solvents (DMF or DMSO) enhance reactivity.
- Catalysts : Copper(I) bromide accelerates amination (see Table 1) .
Q. Table 1: Reaction Optimization Parameters
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Methylation | DMF | 70 | K₂CO₃ | 65–75 |
| Amination | DMSO | 100 | CuBr | 50–60 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.8–3.2 ppm). Splitting patterns confirm substitution positions.
- ¹³C NMR : Aromatic carbons appear at 110–140 ppm; methyl carbons at 30–40 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., ~181.6 g/mol).
- Infrared (IR) : N-H stretches (3300–3500 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) confirm functional groups.
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Features | Significance |
|---|---|---|
| ¹H NMR | δ 3.1 (s, 3H, CH₃) | Methyl group confirmation |
| IR | 690 cm⁻¹ (C-Cl) | Halogen presence |
| HRMS | m/z 182.05 ([M+H]⁺) | Molecular weight validation |
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions) for this compound derivatives?
Methodological Answer:
Cross-Validation : Compare experimental data with density functional theory (DFT)-calculated chemical shifts.
X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., using SHELX for refinement) .
Dynamic NMR : Study temperature-dependent splitting to identify conformational flexibility.
Case Example : A discrepancy in aromatic proton splitting may arise from rotational barriers in the indazole ring. Low-temperature NMR (e.g., –40°C) can freeze conformers and clarify splitting patterns.
Q. What strategies are recommended for elucidating the biological mechanism of action of this compound, particularly when initial assays show inconsistent activity?
Methodological Answer:
Target Identification : Use affinity chromatography or proteomics to isolate binding partners.
Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., fluorinated or methylated derivatives) to identify critical functional groups.
Cellular Assays : Combine viability assays (MTT) with flow cytometry to distinguish cytostatic vs. cytotoxic effects.
Q. Table 3: SAR Analysis Example
| Derivative | IC₅₀ (μM) | Key Structural Modification |
|---|---|---|
| Parent compound | 12.3 | - |
| 7-Fluoro analog | 5.8 | Enhanced electron withdrawal |
| N-Methyl removal | >50 | Loss of amine interaction |
Q. How can X-ray crystallography using SHELX software be applied to determine the three-dimensional structure of this compound, and what challenges arise in refining disordered structures?
Methodological Answer:
Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data.
Structure Solution : Employ SHELXD for phase determination via dual-space methods.
Refinement (SHELXL) : Address disorder by:
- Applying restraints to anisotropic displacement parameters.
- Modeling alternative conformers with occupancy refinement.
Q. Challenges :
Q. Table 4: Crystallography Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Resolution (Å) | 0.85 |
| R-factor | 0.042 |
Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability during experimental workflows?
Methodological Answer:
- Storage : Store under argon at –20°C in amber vials to prevent photodegradation.
- Handling : Use gloveboxes for moisture-sensitive steps; avoid contact with strong oxidizers.
- Stability Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation.
Q. Table 5: Stability Under Various Conditions
| Condition | Degradation (%) after 30 Days |
|---|---|
| 25°C, light | 15–20 |
| –20°C, dark | <5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
